molecular formula C15H9Br2N5O7 B11562533 3,5-dibromo-4-methyl-N'-[(E)-(2,4,6-trinitrophenyl)methylidene]benzohydrazide

3,5-dibromo-4-methyl-N'-[(E)-(2,4,6-trinitrophenyl)methylidene]benzohydrazide

Cat. No.: B11562533
M. Wt: 531.07 g/mol
InChI Key: UYJLUCRLDYGYDE-NGYBGAFCSA-N
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Description

3,5-dibromo-4-methyl-N’-[(E)-(2,4,6-trinitrophenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of bromine, methyl, and trinitrophenyl groups attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-4-methyl-N’-[(E)-(2,4,6-trinitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3,5-dibromo-4-methylbenzohydrazide and 2,4,6-trinitrobenzaldehyde. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-dibromo-4-methyl-N’-[(E)-(2,4,6-trinitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and bromo derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trinitrophenyl derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

3,5-dibromo-4-methyl-N’-[(E)-(2,4,6-trinitrophenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It may be used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 3,5-dibromo-4-methyl-N’-[(E)-(2,4,6-trinitrophenyl)methylidene]benzohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s hydrazide group can form hydrogen bonds with target proteins, potentially inhibiting their activity. Additionally, the presence of bromine and nitro groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-dibromo-4-methylaniline: Shares the dibromo and methyl groups but lacks the hydrazide and trinitrophenyl moieties.

    4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: Similar structure but with different substituents on the benzene ring.

Uniqueness

3,5-dibromo-4-methyl-N’-[(E)-(2,4,6-trinitrophenyl)methylidene]benzohydrazide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H9Br2N5O7

Molecular Weight

531.07 g/mol

IUPAC Name

3,5-dibromo-4-methyl-N-[(E)-(2,4,6-trinitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H9Br2N5O7/c1-7-11(16)2-8(3-12(7)17)15(23)19-18-6-10-13(21(26)27)4-9(20(24)25)5-14(10)22(28)29/h2-6H,1H3,(H,19,23)/b18-6+

InChI Key

UYJLUCRLDYGYDE-NGYBGAFCSA-N

Isomeric SMILES

CC1=C(C=C(C=C1Br)C(=O)N/N=C/C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Br

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)NN=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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